molecular formula C11H13BrFNO B7469209 5-bromo-N,N-diethyl-2-fluorobenzamide

5-bromo-N,N-diethyl-2-fluorobenzamide

Cat. No.: B7469209
M. Wt: 274.13 g/mol
InChI Key: FFOXODBEPVAKSO-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-fluorobenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and diethylamine substituents on the amide nitrogen. Its structural features, including electron-withdrawing halogen groups and lipophilic diethylamide substituents, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOXODBEPVAKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Position) Amide Nitrogen Substituents Molecular Weight Key References
5-Bromo-N,N-diethyl-2-fluorobenzamide Br (5), F (2) Diethyl 302.16 (calc.)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2) 2-Methoxyphenyl 324.15
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (5), F (2), CH₃ (3) Cyclopropyl 285.12
5-Borono-N,N-diethyl-2-fluorobenzamide B(OH)₂ (5), F (2) Diethyl 239.05
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (4), F (5), Cl/F (phenyl) 2-Chloro-6-fluorophenyl 504.61

Key Observations :

  • Amide Nitrogen Substituents : The diethyl groups in the target compound enhance lipophilicity compared to aromatic (e.g., 2-methoxyphenyl in ) or small cycloalkyl (e.g., cyclopropyl in ) substituents. This may improve membrane permeability in biological systems.
  • Halogen Positioning: Bromine at the 5-position (as in the target compound) vs.
  • Additional Substituents : The 3-methyl group in introduces steric hindrance, which could impede interactions in enzyme-binding pockets compared to the unsubstituted target compound.

Key Observations :

  • The target compound likely employs coupling agents like T3P (as in ) or EDC/HOBt (as in ), with diethylamine as the nucleophile. These methods are efficient for benzamide synthesis, though yields may vary with steric bulk of the amine.
  • Compared to methylamine (), diethylamine’s larger size may require longer reaction times or higher reagent equivalents.

Physicochemical Properties

Table 3: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility (LogP) Reactivity Notes
This compound Not reported ~3.5 (estimated) Bromine susceptible to Suzuki coupling
5-Bromo-N,2-dihydroxybenzamide 198–200 ~1.8 Hydroxyl groups increase polarity
5-Borono-N,N-diethyl-2-fluorobenzamide 133–135 ~2.0 Boronic acid enables cross-coupling

Key Observations :

  • The diethylamide group in the target compound increases LogP compared to hydroxylated analogues (e.g., ), suggesting better lipid solubility.
  • The bromine atom at position 5 positions it for palladium-catalyzed cross-coupling reactions, similar to brominated heterocycles in .

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